molecular formula C10H12N4S B12918426 (Z)-2-(6,7-Dihydroquinolin-8(5H)-ylidene)hydrazinecarbothioamide

(Z)-2-(6,7-Dihydroquinolin-8(5H)-ylidene)hydrazinecarbothioamide

Cat. No.: B12918426
M. Wt: 220.30 g/mol
InChI Key: LJDWVASBBRVZBF-JYRVWZFOSA-N
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Description

(Z)-2-(6,7-Dihydroquinolin-8(5H)-ylidene)hydrazinecarbothioamide is a chemical compound that belongs to the class of hydrazinecarbothioamides It features a quinoline ring system, which is a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(6,7-Dihydroquinolin-8(5H)-ylidene)hydrazinecarbothioamide typically involves the reaction of 6,7-dihydroquinolin-8(5H)-one with hydrazinecarbothioamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-(6,7-Dihydroquinolin-8(5H)-ylidene)hydrazinecarbothioamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert it into different hydrazine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydrazinecarbothioamide moiety is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce various hydrazine derivatives.

Scientific Research Applications

(Z)-2-(6,7-Dihydroquinolin-8(5H)-ylidene)hydrazinecarbothioamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: It is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of (Z)-2-(6,7-Dihydroquinolin-8(5H)-ylidene)hydrazinecarbothioamide involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interact with proteins, leading to various biological effects. The exact pathways and targets are still under investigation, but its structure suggests potential interactions with nucleophilic sites in proteins and enzymes.

Comparison with Similar Compounds

Similar Compounds

    6,7-Dihydroquinolin-8(5H)-one: A precursor in the synthesis of (Z)-2-(6,7-Dihydroquinolin-8(5H)-ylidene)hydrazinecarbothioamide.

    Hydrazinecarbothioamide: Another precursor used in the synthesis.

    Quinoline Derivatives: Compounds with similar quinoline ring structures.

Uniqueness

This compound is unique due to its specific structure, which combines a quinoline ring with a hydrazinecarbothioamide moiety

Properties

Molecular Formula

C10H12N4S

Molecular Weight

220.30 g/mol

IUPAC Name

[(Z)-6,7-dihydro-5H-quinolin-8-ylideneamino]thiourea

InChI

InChI=1S/C10H12N4S/c11-10(15)14-13-8-5-1-3-7-4-2-6-12-9(7)8/h2,4,6H,1,3,5H2,(H3,11,14,15)/b13-8-

InChI Key

LJDWVASBBRVZBF-JYRVWZFOSA-N

Isomeric SMILES

C1CC2=C(/C(=N\NC(=S)N)/C1)N=CC=C2

Canonical SMILES

C1CC2=C(C(=NNC(=S)N)C1)N=CC=C2

Origin of Product

United States

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